N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a synthetic organic compound that has emerged as a promising lead compound for developing new antimalarial drugs. It falls under the category of small molecule inhibitors, specifically targeting the Plasmodium falciparum hexose transporter (PfHT). [] This compound exhibits promising drug-like properties and has demonstrated potent inhibitory activity against PfHT, making it a valuable tool for scientific research in malaria.
N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide acts as a non-competitive inhibitor of the Plasmodium falciparum hexose transporter (PfHT). [] This implies that it doesn't directly compete with glucose for binding to the transporter. Instead, it likely binds to an allosteric site on PfHT, inducing a conformational change that inhibits glucose transport. Kinetic analysis suggests that the compound preferentially binds to PfHT in an inward-open conformation. [] Further research is needed to fully elucidate the precise binding site and molecular mechanism of action of this compound.
N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has been identified as a potent inhibitor of PfHT, exhibiting an IC50 of 5.8 ± 0.6 μM in blocking 2-deoxyglucose uptake in PfHT over-expressing cell lines. [] Notably, it demonstrates minimal effects on human glucose transporters GLUT1-4, GLUT8, and GLUT5, indicating good selectivity for PfHT over its human counterparts. [] This selectivity is crucial for minimizing potential side effects in antimalarial drug development. The compound effectively blocks glucose uptake in both freed parasites and liposomes containing purified PfHT, highlighting its potential as a direct-acting inhibitor. []
While not directly addressed in the context of N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, one of the provided abstracts mentions the modulation of chemokine receptors using derivatives of 1,2-bis-sulfonamide. [] This area could be of potential interest for future research exploring whether structural modifications of N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can modulate chemokine receptor activity for therapeutic benefit.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2